molecular formula C9H15N3O B13299079 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13299079
M. Wt: 181.23 g/mol
InChI Key: PQENQHMAURPZGV-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group and a 2-methylpropyl group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted oxadiazoles.

Scientific Research Applications

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-N-ethyl-N-(2-hydroxy-2-methylpropyl)propanamide
  • 2-cyclopropyl amino nicotinate
  • 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide

Uniqueness

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is unique due to its specific structural features, such as the presence of both cyclopropyl and 2-methylpropyl groups attached to the oxadiazole ring

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-6(2)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

PQENQHMAURPZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NO1)C2CC2

Origin of Product

United States

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